An In-Depth Technical Guide to 1-Bromo-4-cyclopropyl-2-methylbenzene
An In-Depth Technical Guide to 1-Bromo-4-cyclopropyl-2-methylbenzene
Introduction
1-Bromo-4-cyclopropyl-2-methylbenzene, also known as 2-bromo-5-cyclopropyltoluene, is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique structural combination, featuring a brominated toluene scaffold appended with a cyclopropyl group, presents a versatile platform for the construction of more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to potential drug candidates. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a detailed synthetic protocol, its spectroscopic characterization, and essential safety information.
Physicochemical Properties
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₀H₁₁Br | - |
| Molecular Weight | 211.10 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Inferred |
| Boiling Point | ~235-245 °C at 760 mmHg | Estimated from[1] |
| Density | ~1.35-1.45 g/cm³ | Estimated from[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, chloroform) | Inferred |
| Flash Point | ~100-110 °C | Estimated from[1] |
Synthesis and Mechanism
The synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene can be strategically approached via a two-step sequence starting from a commercially available aniline derivative. The key transformations involve the introduction of the cyclopropyl group followed by a Sandmeyer reaction to replace the amino group with bromine.
Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene.
Step 1: Synthesis of 4-Cyclopropyl-2-methylaniline
The introduction of the cyclopropyl group can be efficiently achieved through a Simmons-Smith cyclopropanation of the corresponding vinylaniline.[2]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 4-amino-3-methylstyrene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (Et₂Zn, 1.1 equivalents) in hexane is added dropwise via the dropping funnel, followed by the slow addition of diiodomethane (CH₂I₂, 1.1 equivalents).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 4-cyclopropyl-2-methylaniline.
Causality of Experimental Choices:
-
The Simmons-Smith reaction is chosen for its stereospecificity and high yield in converting alkenes to cyclopropanes.[2]
-
The use of anhydrous conditions and an inert atmosphere is crucial as organozinc reagents are sensitive to moisture and air.
-
The slow addition of reagents at low temperature helps to control the exothermic nature of the reaction.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3]
Experimental Protocol:
-
Diazotization: 4-Cyclopropyl-2-methylaniline (1 equivalent) is dissolved in a mixture of aqueous hydrobromic acid (HBr, 3 equivalents) and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
Bromination: In a separate flask, copper(I) bromide (CuBr, 1.2 equivalents) is dissolved in HBr. This solution is also cooled to 0-5 °C. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution.
-
Reaction Progression: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. Vigorous nitrogen evolution is typically observed. The mixture is then heated to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield 1-Bromo-4-cyclopropyl-2-methylbenzene.
Causality of Experimental Choices:
-
The Sandmeyer reaction provides a robust method for introducing a bromine atom onto the aromatic ring with high regioselectivity, dictated by the position of the original amino group.[4]
-
Low temperatures during diazotization are essential to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.[3]
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and cyclopropyl protons.
-
Aromatic Protons (δ 6.8-7.4 ppm): Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the bromine will likely be the most downfield.
-
Methyl Protons (δ ~2.3 ppm): A singlet corresponding to the three protons of the methyl group.
-
Cyclopropyl Protons (δ 0.5-1.0 ppm): A complex multiplet for the four protons on the cyclopropyl ring. The methine proton will be a multiplet further downfield within this range.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons (δ 110-145 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the bromine atom being the most downfield.
-
Methyl Carbon (δ ~20 ppm): A single peak for the methyl carbon.
-
Cyclopropyl Carbons (δ 5-15 ppm): Two signals are expected for the cyclopropyl carbons (one for the methine and one for the two equivalent methylene carbons).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the different functional groups present in the molecule.
-
Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.[5]
-
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ for the methyl and cyclopropyl groups.[6]
-
Aromatic C=C Stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region.[5]
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity at M⁺ and M+2.[7]
-
Fragmentation: Common fragmentation patterns for bromotoluenes involve the loss of a bromine radical (M-Br) and the loss of a methyl radical (M-CH₃).[8]
Safety and Handling
As with any chemical, 1-Bromo-4-cyclopropyl-2-methylbenzene should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the hazards can be inferred from related brominated aromatic compounds.
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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